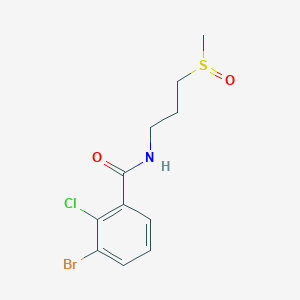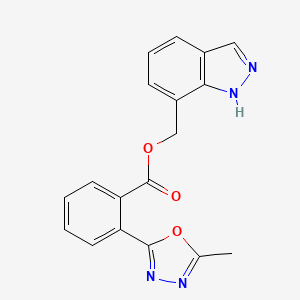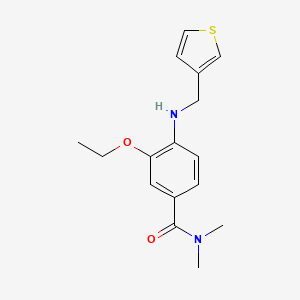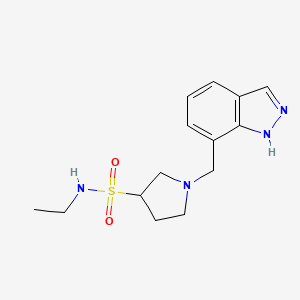
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide is a chemical compound that has garnered attention due to its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool in the study of various biological processes. In
科学研究应用
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide has been found to have several applications in scientific research. One of the main applications is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these interactions in various biological processes. Additionally, this compound has been found to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases.
作用机制
The mechanism of action of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide involves the inhibition of protein-protein interactions. This compound binds to a specific site on the protein, which prevents it from interacting with its target protein. This inhibition can be useful in understanding the role of these interactions in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Additionally, this compound has been found to have some cytotoxic effects, which can be useful in the study of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide in lab experiments is its ability to inhibit protein-protein interactions. This can be useful in understanding the role of these interactions in various biological processes. Additionally, this compound has been found to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its cytotoxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide. One direction is to further study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, this compound can be further studied for its cytotoxic effects and its potential use in the study of cancer cells. Another direction is to study the effects of this compound on other biological processes, such as protein-DNA interactions. Overall, the study of this compound has the potential to provide valuable insights into various biological processes and diseases.
合成方法
The synthesis of 3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide involves several steps. The first step involves the reaction of 3-methylsulfinylpropylamine with 2-chloro-3-nitrobenzoic acid, which results in the formation of 2-chloro-3-nitrobenzylamine. This compound is then reacted with thionyl chloride to produce 2-chloro-3-nitrobenzyl chloride. The final step involves the reaction of 2-chloro-3-nitrobenzyl chloride with 3-bromo-N-(2-hydroxyethyl)benzamide, which results in the formation of this compound.
属性
IUPAC Name |
3-bromo-2-chloro-N-(3-methylsulfinylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2S/c1-17(16)7-3-6-14-11(15)8-4-2-5-9(12)10(8)13/h2,4-5H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQITWFJQBQJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCNC(=O)C1=C(C(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[methyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647294.png)

![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)

![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)